molecular formula C11H9N3O4S B427897 2-[p-Acetamidophenoxy]-5-nitrothiazole

2-[p-Acetamidophenoxy]-5-nitrothiazole

Cat. No.: B427897
M. Wt: 279.27g/mol
InChI Key: BYWXRNBOHPCOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[p-Acetamidophenoxy]-5-nitrothiazole (IUPAC name: N-(5-nitro-2-thiazolyl)acetamide) is a nitroheterocyclic compound with a thiazole core substituted at the 2-position by an acetamido group and at the 5-position by a nitro group. Its molecular formula is C₅H₅N₃O₃S, and it has a melting point of 264.5°C . The compound’s structure is characterized by the SMILES notation O=C(NC1=NC=C(S1)N(=O)=O)C, and its InChIKey is UJRRDDHEMZLWFI-UHFFFAOYSA-N .

The compound belongs to the 5-nitrothiazole class, known for biological activities such as antiparasitic, antimicrobial, and enzyme inhibitory properties. Its synthesis typically involves nitration and substitution reactions; for example, nitration of 2-acetamido-4-phenylthiazole derivatives can yield nitro-substituted analogs, though isolation of pure products may require optimized conditions .

Properties

Molecular Formula

C11H9N3O4S

Molecular Weight

279.27g/mol

IUPAC Name

N-[4-[(5-nitro-1,3-thiazol-2-yl)oxy]phenyl]acetamide

InChI

InChI=1S/C11H9N3O4S/c1-7(15)13-8-2-4-9(5-3-8)18-11-12-6-10(19-11)14(16)17/h2-6H,1H3,(H,13,15)

InChI Key

BYWXRNBOHPCOPE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC2=NC=C(S2)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

Aryl Thiazole-Triazole Acetamides (Compounds 9a–9e)

Compounds such as 9a–9e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) feature a thiazole core linked to triazole and benzodiazole moieties . Unlike 2-[p-acetamidophenoxy]-5-nitrothiazole, these compounds incorporate bulkier aromatic substituents (e.g., bromophenyl, fluorophenyl) that enhance hydrophobic interactions with biological targets. Their synthesis involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding diverse pharmacophores .

5-Nitrothiazole Semicarbazones (e.g., Compound 21)

5-Nitrothiazole-derived semicarbazones, such as compound 21, exhibit dual inhibition of monoamine oxidase (MAO) and cholinesterase. The smaller 5-nitrothiazole moiety in these compounds results in lower acetylcholinesterase (AChE) inhibitory activity compared to bulkier analogs like methylene(dioxy)- or 6-nitrobenzothiazole derivatives. This is attributed to their inability to span both catalytic (CAS) and peripheral (PAS) anionic sites of AChE .

Nitazoxanide (NTZ)

NTZ, a 5-nitrothiazole derivative with a salicylamide substituent, demonstrates broad antiparasitic and antitubercular activity. Unlike this compound, NTZ’s mechanism avoids reliance on nitro-reductase activation, reducing resistance risks .

Pharmacological Activity

Antiparasitic Efficacy
  • Giardia intestinalis: 5-Nitrothiazole acetamides (e.g., compound 1 in ) show IC₅₀ values as low as 122 nM, surpassing metronidazole (IC₅₀ = 5.4 µM) . The acetamidophenoxy group in this compound may enhance solubility and target binding compared to simpler nitrothiazoles.
  • Trichomonas vaginalis: Derivatives like 2-(alkyl/arylamino)-5-nitrothiazoles exhibit antitrichomonal activity, though substituent size and polarity influence potency .
Enzyme Inhibition
  • AChE/BuChE Inhibition : 5-Nitrothiazole semicarbazones (e.g., compound 21) show mixed-type inhibition of AChE (IC₅₀ = 1.2 µM) and butyrylcholinesterase (BuChE) (IC₅₀ = 4.8 µM) . Bulkier analogs (e.g., 6-nitrobenzothiazole) exhibit superior activity due to extended hydrophobic interactions .
  • MAO-B Selectivity : The small 5-nitrothiazole ring in semicarbazones favors MAO-B inhibition (IC₅₀ = 0.8 µM) over MAO-A, highlighting substituent-driven selectivity .

Data Tables

Table 1: Pharmacological Profiles of Selected 5-Nitrothiazoles

Compound Target Activity IC₅₀/EC₅₀ Key Substituents Reference
This compound Not reported (inferred) N/A p-Acetamidophenoxy
Nitazoxanide (NTZ) Antigiardial, Antitubercular 122 nM (Giardia) Salicylamide
Compound 21 (semicarbazone) AChE Inhibition 1.2 µM Semicarbazone-linked thiazole
2-Amino-5-nitrothiazole Antitrichomonal 0.8 µM Amino group

Table 2: Structural Comparison

Compound Core Structure Key Substituents Biological Target
This compound Thiazole p-Acetamidophenoxy, nitro Enzyme inhibition (inferred)
9c (Aryl thiazole-triazole) Thiazole-triazole Bromophenyl, benzodiazole Antimicrobial
NTZ Thiazole-salicylamide Salicylamide, nitro Antiparasitic

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.